molecular formula C19H24N4O3 B4369183 1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4369183
M. Wt: 356.4 g/mol
InChI Key: IYQWNOSHOBCSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as methanol, palladium on carbon, and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include methanol, palladium on carbon, hydrochloric acid, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules, such as:

Uniqueness

1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-7-9-23(10-8-13)15-5-3-14(4-6-15)11-20-18(24)17-16(19(25)26)12-21-22(17)2/h3-6,12-13H,7-11H2,1-2H3,(H,20,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQWNOSHOBCSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-5-({[4-(4-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

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